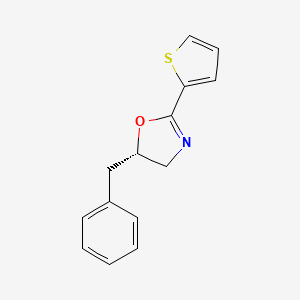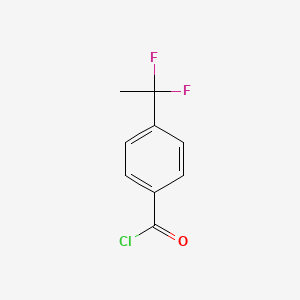
4-(1,1-Difluoroethyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 1,1-difluoroethyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
化学反応の分析
Types of Reactions
4-(1,1-Difluoroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-(1,1-Difluoroethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-(1,1-Difluoroethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols; conditions include room temperature or mild heating.
Reduction: Reagents like LiAlH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4; conditions include acidic or basic aqueous solutions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
4-(1,1-Difluoroethyl)benzyl Alcohol: Formed from reduction reactions.
4-(1,1-Difluoroethyl)benzoic Acid: Formed from oxidation reactions.
科学的研究の応用
4-(1,1-Difluoroethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, polymers, and specialty chemicals
作用機序
The mechanism of action of 4-(1,1-Difluoroethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved are typically nucleophilic acyl substitution reactions .
類似化合物との比較
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the 1,1-difluoroethyl group.
4-Methylbenzoyl Chloride: Substituted with a methyl group instead of a 1,1-difluoroethyl group.
4-Chlorobenzoyl Chloride: Substituted with a chlorine atom instead of a 1,1-difluoroethyl group.
Uniqueness
4-(1,1-Difluoroethyl)benzoyl chloride is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other benzoyl chloride derivatives .
特性
分子式 |
C9H7ClF2O |
|---|---|
分子量 |
204.60 g/mol |
IUPAC名 |
4-(1,1-difluoroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c1-9(11,12)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3 |
InChIキー |
HYDNGAGYFLIVOM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
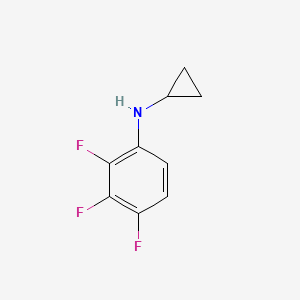
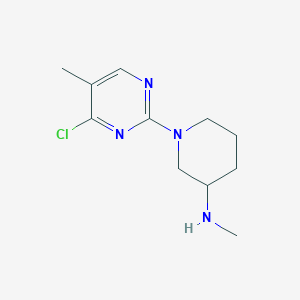

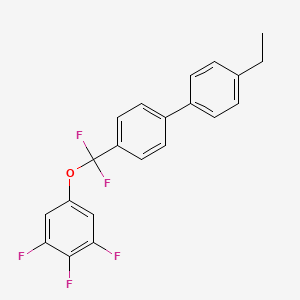
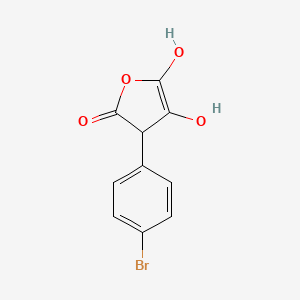

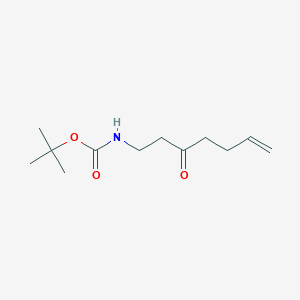
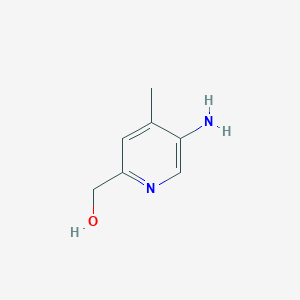
![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
